Pyrrolidone carboxylic acid

Description

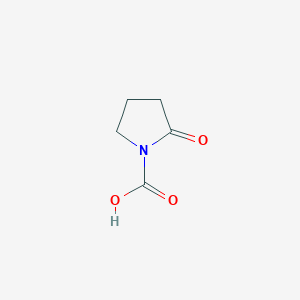

Structure

3D Structure

Properties

CAS No. |

115621-24-4 |

|---|---|

Molecular Formula |

C5H7NO3 |

Molecular Weight |

129.11 g/mol |

IUPAC Name |

2-oxopyrrolidine-1-carboxylic acid |

InChI |

InChI=1S/C5H7NO3/c7-4-2-1-3-6(4)5(8)9/h1-3H2,(H,8,9) |

InChI Key |

DQAKJEWZWDQURW-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1)C(=O)O |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Functions of Pyrrolidone Carboxylic Acid: A Technical Guide for Researchers

Abstract: Pyrrolidone Carboxylic Acid (PCA), also known as pyroglutamic acid or 5-oxoproline, is a naturally occurring amino acid derivative with multifaceted biological significance. It is a key metabolite in the glutathione cycle, a crucial component of the skin's natural moisturizing factor (NMF), and an active molecule within the central nervous system. This technical guide provides an in-depth exploration of PCA's biosynthesis, its physiological roles in epidermal homeostasis and neurobiology, and its metabolic implications. The document summarizes key quantitative data, details relevant experimental protocols for its study, and presents signaling and metabolic pathways through structured diagrams, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound (PCA) is the cyclic lactam of glutamic acid, a ubiquitous but often underestimated molecule in mammalian biology.[1][2] It is formed through several metabolic and post-translational modification pathways and is found in various tissues, including the skin, brain, and blood.[2][3] While widely recognized in dermatology for its potent humectant properties, its roles extend to neurotransmission, cognitive function, and cellular metabolism.[4][5] This guide aims to consolidate the current understanding of PCA's biological functions, providing a technical overview of its mechanisms of action and the methodologies used for its investigation.

Biosynthesis and Metabolism of PCA

PCA is an endogenous molecule derived primarily from L-glutamic acid and L-glutamine.[4][6] Its formation and degradation are integral to key metabolic pathways.

The Glutathione Cycle

PCA is a critical intermediate in the γ-glutamyl cycle, which is responsible for the synthesis and recycling of glutathione (GSH).[7] In this cycle, the enzyme γ-glutamyl cyclotransferase acts on γ-glutamyl amino acids to release the amino acid and form PCA.[8] PCA is then converted back to glutamate by the ATP-dependent enzyme 5-oxoprolinase, allowing it to re-enter the glutathione synthesis pathway.[1] Elevated levels of PCA can, therefore, serve as a biomarker for increased glutathione turnover or metabolic disorders such as 5-oxoprolinuria, which arises from a deficiency in glutathione synthetase.[7][8]

Caption: The γ-glutamyl cycle showing the formation and conversion of PCA.

Epidermal Filaggrin Degradation

In the stratum corneum of the skin, PCA is a major product of filaggrin metabolism.[9] Profilaggrin, a large protein in keratohyalin granules, is dephosphorylated and proteolytically cleaved into filaggrin monomers. These monomers are further broken down by enzymes, including caspase-14, into free amino acids and their derivatives, which constitute the Natural Moisturizing Factor (NMF).[10] PCA is a significant component of NMF, arising from the cyclization of glutamine residues released during this process.[9][10]

Caption: Simplified pathway of filaggrin degradation to PCA in the epidermis.

Post-Translational Modification

N-terminal glutamine and glutamate residues of certain proteins can undergo an irreversible, post-translational cyclization to form a pyroglutamate (PCA) residue.[8][11] This modification is catalyzed by glutaminyl cyclases or can occur spontaneously. The formation of an N-terminal PCA blocks the primary amino group required for Edman degradation, a classical method for protein sequencing, thus posing a challenge for proteomics research.[8]

Core Biological Functions

PCA's biological activities are most prominently characterized in the skin and the central nervous system.

Role in Epidermal Homeostasis

PCA is fundamental to maintaining the health and function of the epidermis.

-

Humectant and Moisturizer: As a primary component of NMF (accounting for ~12%), PCA is a powerful humectant that attracts and binds water within the stratum corneum.[5][9][12] This action is critical for maintaining skin hydration, softness, and elasticity.[6][9] Cosmetic formulations containing at least 2% PCA or its sodium salt have been shown to improve dry skin conditions.[13][14]

-

Barrier Function: By ensuring adequate hydration, PCA supports the skin's natural barrier function, helping to protect against environmental aggressors, bacteria, and pollutants.[9][15]

-

Clinical Relevance: A deficiency in epidermal PCA is strongly associated with dry skin (xerosis) and atopic dermatitis (AD).[10][12] In patients with AD, PCA levels in lesional skin are significantly decreased and correlate with disease severity, increased transepidermal water loss (TEWL), and inflammation.[10]

-

PCA Salts: The sodium salt of PCA (Sodium PCA) is widely used in cosmetics for its superior hygroscopic properties.[16][17] The zinc salt (Zinc PCA) possesses additional antimicrobial and astringent properties, helping to regulate sebum production, making it useful for acne-prone and oily skin.[6][12]

| Parameter | Value/Finding | Context | Reference(s) |

| Concentration in NMF | ~12% | PCA is the second largest component of the Natural Moisturizing Factor after amino acids. | [5][9] |

| Therapeutic Concentration | ≥ 2% | Minimum concentration in cosmetic formulations to effectively enhance dry skin. | [13][14] |

| Cosmetic Use Range | 0.2% - 4% | Typical concentration range for Sodium PCA in commercial skincare products. | [17] |

| Percutaneous Absorption | 5.89% - 6.78% | Absorption of Sodium PCA (5-20% solution) through human cadaver skin over 24 hours. | [18][19] |

| Atopic Dermatitis | Significantly decreased | PCA levels are lower in inflammatory lesions of AD patients compared to non-lesional skin. | [10][14] |

Neurobiological Activity

L-pyroglutamic acid, the biologically active enantiomer in humans, readily crosses the blood-brain barrier and exerts several effects on the central nervous system.[1][4][8]

-

Neurotransmitter Modulation: PCA is believed to increase the activity of the neurotransmitter acetylcholine and may serve as a precursor for the synthesis of gamma-aminobutyric acid (GABA) and glycine.[4] Preclinical studies have shown that PCA can stimulate the release of GABA from the cerebral cortex.[20]

-

Cognitive Function: Due to its role in supporting neurotransmitter production, PCA is often associated with improved memory and learning capabilities.[1][4] It may help maintain communication between the two hemispheres of the brain.[4]

-

Anxiolytic and Anticonvulsant Effects: PCA has demonstrated anti-anxiety effects in animal models without causing sedation.[20][21] Furthermore, the magnesium salt of PCA (PCA-Mg2+) has been shown to protect against seizures induced by excitatory amino acids like NMDA and kainate in rodents.[22]

-

Cerebrovascular Effects: In rats, a composition containing PCA was found to significantly increase blood flow in the middle cerebral artery.[23]

| Parameter | Finding | Animal Model | Reference(s) |

| Anticonvulsant Activity | Increased latency and shortened duration of NMDA-induced seizures. | Mice (200 mg/kg PCA-Mg2+) | [22] |

| Anticonvulsant Activity | Attenuated kainate-induced generalized seizures. | Rats (250 mg/kg PCA-Mg2+) | [22] |

| Cerebral Blood Flow | Increased middle cerebral artery blood flow by 60 ± 9%. | Rats | [23] |

| Anxiolytic Activity | Displayed anti-anxiety effects in the Vogel test. | Rats | [21] |

Metabolic Significance

PCA's role in the glutathione cycle links it directly to cellular redox balance and detoxification processes.

-

Oxidative Stress Marker: As an indicator of glutathione turnover, elevated urinary PCA can signal increased oxidative stress or detoxification demands, as seen in conditions like diabetes.[7]

-

Hepatic Metabolism: In studies involving chronic ethanol intake in rats, administration of PCA with pyridoxine helped restore the redox imbalance in hepatocytes by elevating hepatic reduced glutathione (GSH) content and normalizing enzyme activity.[24] This suggests a protective role in liver metabolism.[24]

Experimental Methodologies

The study of PCA requires specific and sensitive analytical techniques for its quantification and functional assessment.

Quantification of PCA

Experimental Protocol 1: Quantification of PCA in Stratum Corneum via LC-MS/MS

This method is commonly used in dermatological research to assess NMF components.[10]

-

Sample Collection: Corneocytes are collected from the skin surface (e.g., forearm) using adhesive tape discs (e.g., D-squame discs). Typically, 2-3 consecutive strips are taken from the same site.

-

Extraction: The tape discs are placed in a microcentrifuge tube with an appropriate extraction buffer (e.g., an aqueous solution with an internal standard). The tubes are vortexed and sonicated to release the corneocytes and soluble NMF components.

-

Sample Preparation: The suspension is centrifuged to pellet cell debris and the tape. The supernatant containing PCA is collected.

-

LC-MS/MS Analysis: The extract is analyzed using a liquid chromatography-tandem mass spectrometry system.

-

Chromatography: Separation is typically achieved on a reverse-phase column with a gradient elution.

-

Mass Spectrometry: Detection and quantification are performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity for PCA.

-

-

Quantification: The amount of PCA is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

Caption: Experimental workflow for quantifying PCA from skin tape strips.

Experimental Protocol 2: Quantification of PCA in Tissues via HPLC

This method allows for PCA measurement in various biological tissues like the brain, liver, and skin.[25]

-

Tissue Homogenization: Tissue samples are rapidly excised, weighed, and homogenized in a deproteinizing solution (e.g., perchloric acid).

-

Deproteinization: The homogenate is centrifuged at high speed to pellet precipitated proteins.

-

Derivatization: The resulting supernatant is neutralized. PCA is then derivatized to enhance its detection by UV-Vis spectrophotometry. A common method is esterification with 4-nitrophenacyl bromide to form a 4-nitrophenacyl ester of PCA, which has a strong UV absorbance maximum at 263 nm.

-

HPLC Analysis: The derivatized sample is injected into a reverse-phase HPLC system equipped with a UV detector set to the appropriate wavelength (e.g., 263 nm).

-

Quantification: PCA concentration is determined by comparing the peak area of the derivatized sample to a standard curve generated from known concentrations of PCA that have undergone the same derivatization process.

Functional Assays

Experimental Protocol 3: In Vivo Assessment of Skin Barrier Function

This protocol outlines the biophysical measurements used to correlate PCA levels with skin health.[10][14]

-

Subject Acclimatization: Subjects rest for at least 20-30 minutes in a room with controlled temperature and humidity to allow their skin to equilibrate.

-

Transepidermal Water Loss (TEWL) Measurement: A Tewameter® or similar open-chamber device is used to measure the rate of water vapor diffusing from the skin surface. Higher TEWL values indicate impaired barrier function.

-

Stratum Corneum Hydration Measurement: A Corneometer® is used to measure the capacitance of the skin, which correlates with the water content of the stratum corneum. Higher capacitance values indicate better hydration.

-

Skin Surface pH Measurement: A skin-specific pH meter is used to measure the acidity of the skin surface. An acidic pH (around 4.5-5.5) is crucial for enzymatic functions and barrier integrity.

-

Data Correlation: These biophysical measurements are then statistically correlated with PCA levels obtained from tape stripping the same skin sites.

Conclusion and Future Directions

This compound is a molecule of significant and diverse biological function. Its role as a cornerstone of skin hydration is well-established, with direct implications for the treatment of dry skin conditions and atopic dermatitis. Beyond the epidermis, its activity in the central nervous system presents intriguing possibilities for the development of novel therapies for cognitive and anxiety disorders. Furthermore, its position as a key intermediate in the glutathione cycle underscores its importance in cellular metabolism and redox homeostasis.

Future research should focus on further elucidating the signaling pathways modulated by PCA in the brain, exploring its therapeutic potential in neurodegenerative diseases, and investigating the regulatory mechanisms of its biosynthesis in both health and disease. The development of targeted delivery systems to enhance PCA concentration specifically within the stratum corneum could also offer advanced therapeutic strategies for skin barrier disorders.[26] A deeper understanding of this multifaceted molecule will undoubtedly open new avenues for therapeutic intervention in dermatology, neuroscience, and metabolic medicine.

References

- 1. L-pyroglutamic acid – description and application - Georganics [georganics.sk]

- 2. ulprospector.com [ulprospector.com]

- 3. L-Pyroglutamic Acid: Pharmacodynamics, Pharmacokinetics and Toxicity_Chemicalbook [chemicalbook.com]

- 4. xtendlife.com [xtendlife.com]

- 5. Pca (Explained + Products) [incidecoder.com]

- 6. This compound - Sodium PCA - Zinc PCA - Cosmacon [cosmacon.de]

- 7. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 8. L-Pyroglutamic Acid | 98-79-3 | Benchchem [benchchem.com]

- 9. PCA | this compound | NMF | Cosmetic Ingredients Guide [ci.guide]

- 10. This compound levels or caspase-14 expression in the corneocytes of lesional skin correlates with clinical severity, skin barrier function and lesional inflammation in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prediction of protein modification sites of this compound using mRMR feature selection and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound may be a key cutaneous biomarker | MDedge [mdedge.com]

- 13. This compound and the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. community.the-hospitalist.org [community.the-hospitalist.org]

- 15. skinician.com [skinician.com]

- 16. wishskinhealth.com [wishskinhealth.com]

- 17. paulaschoice.co.uk [paulaschoice.co.uk]

- 18. cir-safety.org [cir-safety.org]

- 19. cir-safety.org [cir-safety.org]

- 20. This compound in acute and chronic alcoholism. Preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A new endogenous anxiolytic agent: L-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pyrrolidone-carboxylic acid magnesium salt (PCA-Mg2+) protects against seizures induced by excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effect of pyrrolidone-pyroglutamic acid composition on blood flow in rat middle cerebral artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effect of pyrrolidone carboxylate (PCA) and pyridoxine on liver metabolism during chronic ethanol intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Novel design of pyrrolidonecarboxylic acid and sodium dilauramidoglutamide lysine complex for targeted drug delivery to human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pyrrolidone Carboxylic Acid Metabolic Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrolidone carboxylic acid (PCA), also known as 5-oxoproline or pyroglutamic acid, is a key metabolite in the gamma-glutamyl cycle, a crucial pathway for glutathione synthesis and degradation.[1][2] This cycle plays a significant role in cellular antioxidant defense, amino acid transport, and detoxification processes.[3][4] Dysregulation of the PCA metabolic pathway is implicated in various pathological conditions, including metabolic acidosis, neurodegenerative diseases, and certain types of cancer, making it a molecule of significant interest in biomedical research and drug development.[5][6][7]

This technical guide provides a comprehensive overview of the core aspects of the PCA metabolic pathway, including its enzymatic reactions, regulation, and links to other metabolic processes. It summarizes quantitative data on key metabolites and enzymes, offers detailed experimental protocols for their analysis, and presents visual diagrams of the involved pathways and workflows.

The Core Pathway: The Gamma-Glutamyl Cycle

The metabolism of PCA is intrinsically linked to the gamma-glutamyl cycle. This six-enzyme cycle is responsible for the synthesis and breakdown of the primary endogenous antioxidant, glutathione (GSH).[8][9]

The key steps involving PCA are:

-

Formation of PCA: Gamma-glutamylcyclotransferase (GGCT) catalyzes the conversion of γ-glutamyl amino acids to PCA and a free amino acid.[10][11] This reaction is particularly important in the breakdown of glutathione.

-

Conversion of PCA to Glutamate: The enzyme 5-oxoprolinase (OPLAH), in an ATP-dependent reaction, hydrolyzes PCA to form L-glutamate.[1][12] This step is critical for recycling the glutamate backbone for glutathione synthesis.

Disruptions in this cycle can lead to an accumulation of PCA, a condition known as pyroglutamic aciduria or 5-oxoprolinuria, which can result in high anion gap metabolic acidosis.[5][6]

Quantitative Data

Understanding the quantitative aspects of the PCA metabolic pathway is essential for assessing its status in health and disease. The following tables summarize key quantitative data related to metabolite concentrations and enzyme kinetics.

Table 1: Physiological and Pathological Concentrations of this compound (PCA)

| Analyte | Matrix | Condition | Concentration Range | Units |

| Pyroglutamic Acid | Urine | Healthy Adults | 15 - 40 | µg/mg creatinine[13][14] |

| Pyroglutamic Acid | Urine | Healthy Adults | 16 - 34 | mmol/mol creatinine[2][9] |

| Pyroglutamic Acid | Urine | 5-Oxoprolinase Deficiency | 177.9 - 7828 | mmol/mol creatinine[15][16] |

| Pyroglutamic Acid | Plasma | Healthy Controls | 22.6 - 47.8 | µmol/L[6] |

| Pyroglutamic Acid | Plasma | Acutely Ill Patients | Up to 250 | µmol/L[6] |

| Glutamine | Cerebrospinal Fluid | Normal | 6 - 15 | mg/dL[17] |

Table 2: Kinetic Parameters of Key Enzymes in the PCA Metabolic Pathway

| Enzyme | Organism | Substrate | Km | Vmax |

| 5-Oxoprolinase | E. coli | 5-Oxoproline | 32 ± 3 µM | Not Reported |

| 5-Oxoprolinase | S. cerevisiae | 5-Oxoproline | 159 µM | 3.5 nmol h-1 µg-1 protein[18] |

| γ-Glutamyl Transpeptidase | Human | Glutathione | 11 µM | Not Reported[19] |

| γ-Glutamyl Transpeptidase | Human | GSSG | 9 µM | Not Reported[19] |

Experimental Protocols

Accurate measurement of PCA and the activity of related enzymes is crucial for research in this field. This section provides detailed methodologies for key experiments.

Quantification of Pyroglutamic Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for organic acid analysis in urine.[4][10][20][21]

Principle: Urinary organic acids, including PCA, are extracted and derivatized to make them volatile for separation and quantification by GC-MS.

Materials:

-

Urine sample

-

Internal standard (e.g., cholesterol, 3.64 mM)

-

Methoxyamine hydrochloride solution (75 g/L in pyridine)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate

-

Hexane

-

Sodium chloride

-

1 M HCl

-

Pyridine

-

GC-MS system with a suitable capillary column (e.g., Thermo TG-5 MS)

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex.

-

To 200 µL of urine, add 50 µL of the mixed internal standard solution.

-

Add approximately 1 g of sodium chloride and acidify with 20 µL of 1 M HCl.

-

-

Extraction:

-

Perform sequential liquid-liquid extraction with 2.5 mL of ethyl acetate followed by 2.5 mL of diethyl ether.

-

Combine the organic phases.

-

-

Evaporation:

-

Evaporate the combined organic extracts to dryness under a stream of nitrogen at ambient temperature.

-

-

Derivatization:

-

Reconstitute the dried residue in 20 µL of pyridine.

-

Add 40 µL of methoxyamine hydrochloride solution and incubate at 60 °C for 30 minutes.

-

Add 75 µL of BSTFA with 1% TMCS and heat at 75 °C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions:

-

Injector Temperature: 300 °C

-

Carrier Gas: Helium

-

Oven Program: Start at 80 °C (hold for 5 min), ramp at 8 °C/min to 280 °C (hold for 10 min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-550

-

-

-

Quantification:

-

Identify the PCA peak based on its retention time and mass spectrum.

-

Quantify the concentration of PCA relative to the internal standard.

-

Quantification of 5-Oxoproline in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a hydrophilic interaction liquid chromatography (HILIC)-MS/MS method.[2][6]

Principle: Plasma proteins are precipitated, and the supernatant containing 5-oxoproline is analyzed by LC-MS/MS, which provides high sensitivity and specificity.

Materials:

-

Plasma sample

-

Acetonitrile with 0.1% formic acid (precipitation solution)

-

Internal standard (e.g., stable isotope-labeled 5-oxoproline)

-

LC-MS/MS system with a HILIC column

Procedure:

-

Sample Preparation:

-

To 50 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard.

-

Vortex thoroughly to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

LC Conditions (example):

-

Column: HILIC column

-

Mobile Phase A: 10 mM ammonium formate with 0.125% formic acid in water

-

Mobile Phase B: 95:5 acetonitrile:10 mM ammonium formate in water with 0.125% formic acid

-

Gradient: A suitable gradient to separate 5-oxoproline from interfering substances.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 5-oxoproline and the internal standard.

-

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of 5-oxoproline in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

5-Oxoprolinase (OPLAH) Activity Assay

This fluorimetric assay is a sensitive method for determining OPLAH activity in tissue extracts and purified enzyme preparations.[1]

Principle: The assay measures the formation of glutamate from 5-oxoproline. The glutamate produced is derivatized with o-phthaldialdehyde (OPA) and a thiol to form a fluorescent product, which is then quantified by HPLC.

Materials:

-

Tissue homogenate or purified enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM MgCl₂)

-

5-oxo-L-proline solution

-

ATP solution

-

o-phthaldialdehyde (OPA) reagent

-

Thiol (e.g., 2-mercaptoethanol)

-

HPLC system with a fluorescence detector

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the assay buffer, ATP, and the enzyme sample.

-

Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiate the reaction by adding the 5-oxo-L-proline solution.

-

Incubate at 37 °C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong acid (e.g., perchloric acid) and then neutralizing with a base (e.g., potassium carbonate).

-

Centrifuge to pellet the precipitate.

-

-

Derivatization:

-

Take an aliquot of the supernatant from the enzyme reaction.

-

Mix with the OPA/thiol reagent and allow the derivatization to proceed in the dark for a short period (e.g., 1-2 minutes).

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a reverse-phase HPLC column.

-

Separate the OPA-glutamate derivative from other components using a suitable gradient (e.g., acetonitrile/water gradient).

-

Detect the fluorescent product using a fluorescence detector (e.g., excitation at 340 nm, emission at 455 nm).

-

-

Calculation of Activity:

-

Quantify the amount of glutamate produced by comparing the peak area to a standard curve of OPA-derivatized glutamate.

-

Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.

-

Visualizations

Diagrams are essential for understanding the complex relationships within the PCA metabolic pathway and associated experimental workflows.

References

- 1. Kinetic parameters and tissue distribution of 5-oxo-L-prolinase determined by a fluorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC-MS/MS methods for the quantitative analysis of 5-oxoproline (pyroglutamate) in rat plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A γ-Glutamyl Transpeptidase-Independent Pathway of Glutathione Catabolism to Glutamate via 5-Oxoproline in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metbio.net [metbio.net]

- 5. Erythrocyte glutathione synthetase in 5-oxoprolinuria: kinetic studies of the mutant enzyme and detection of heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyroglutamate (5-oxoproline) measured with hydrophilic interaction chromatography (HILIC) tandem mass spectrometry in acutely ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gamma-Glutamylcyclotransferase: A Novel Target Molecule for Cancer Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. aurametrix.weebly.com [aurametrix.weebly.com]

- 11. biorxiv.org [biorxiv.org]

- 12. 5-oxoprolinase (ATP-hydrolysing) - Wikipedia [en.wikipedia.org]

- 13. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyroglutamate aminopeptidase activity in human cerebrospinal fluid decreases with age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5-Oxoprolinuria in Heterozygous Patients for 5-Oxoprolinase (OPLAH) Missense Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cerebrospinal Fluid Analysis: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 17. researchgate.net [researchgate.net]

- 18. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources of Pyrrolidone Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidone carboxylic acid (PCA), also known as pyroglutamic acid, is a naturally occurring amino acid derivative found in a wide range of biological systems.[1] It plays a significant role as a component of the skin's natural moisturizing factor (NMF), contributing to skin hydration and elasticity.[2][3] PCA and its salts are increasingly utilized in cosmetic and pharmaceutical formulations for their beneficial properties.[4] This guide provides a comprehensive overview of the natural sources of PCA, quantitative data on its prevalence, detailed experimental protocols for its analysis, and insights into its metabolic pathways.

Natural Occurrence of this compound

PCA is physiologically present in various mammalian tissues, including the brain, blood, and epidermis.[5][6] It is also found in a variety of plant-based foods and is produced by certain microorganisms.

Animal Sources

In mammals, the highest concentrations of PCA are typically found in the epidermis, particularly the stratum corneum, where it functions as a humectant.[7][8] Studies have quantified PCA levels in the skin and other tissues of various animals.[9] For instance, the epidermis of hairless mice has been shown to have a high content of PCA, with 97% of it located in the stratum corneum.[7] PCA is also a component of mammalian blood and brain tissue.[5][9]

Plant Sources

PCA can be found in a range of vegetables, fruits, grasses, and molasses.[1] Its presence in processed fruit and vegetable products is often a result of the heat-induced cyclization of its precursor, glutamine, during processes like blanching and sterilization.[10][11] While glutamic acid is another potential precursor, glutamine is considered the primary source of PCA in processed foods due to the milder conditions required for its conversion.[10]

Microbial Sources

Certain lactic acid bacteria, including various Lactobacillus and Pediococcus strains, are known to produce PCA.[12] This production contributes to the antimicrobial properties of these bacteria, inhibiting the growth of many spoilage bacteria.[12]

Quantitative Data on PCA in Natural Sources

The concentration of this compound (PCA) varies significantly across different natural sources. The following tables summarize the quantitative data available in the scientific literature.

Table 1: PCA Content in Processed Fruits and Vegetables

| Product | Processing Stage | PCA (mg/100g drained weight) | Precursor (Glutamine) (mg/100g drained weight) |

| Cherries | Before Blanching | 0 | 12.5 |

| After Blanching | 2.5 | 10.0 | |

| After Sterilization | 10.0 | 2.5 | |

| Peas | Before Blanching | 0 | 35.0 |

| After Blanching | 5.0 | 30.0 | |

| After Sterilization | 25.0 | 10.0 | |

| Snap Beans | Before Blanching | 0 | 15.0 |

| After Blanching | 2.5 | 12.5 | |

| After Sterilization | 12.5 | 2.5 | |

| Lima Beans | Before Blanching | 0 | 40.0 |

| After Blanching | 7.5 | 32.5 | |

| After Sterilization | 30.0 | 10.0 | |

| Beets | Before Blanching | 0 | 50.0 |

| After Blanching | 10.0 | 40.0 | |

| After Sterilization | 40.0 | 10.0 | |

| Sweet Corn | Before Blanching | 0 | 20.0 |

| After Blanching | 2.5 | 17.5 | |

| After Sterilization | 15.0 | 5.0 | |

| Tomato Juice | Before Processing | 0 | 8.0 |

| After Processing | 6.0 | 2.0 |

Data adapted from Mahdi, A. A., Rice, A. C., & Weckel, K. G. (1964). Formation of Pyrrolidonecarboxylic Acid in Processed Fruit and Vegetable Products. Journal of Agricultural and Food Chemistry, 12(3), 234–237.[10]

Biosynthesis and Metabolic Pathways

PCA is primarily formed through the cyclization of L-glutamic acid or L-glutamine.[5] In mammalian epidermis, the formation of PCA is linked to protein synthesis rather than a direct conversion of free glutamic acid.[7] The high concentration of PCA in the epidermis is attributed to its accumulation in the stratum corneum and a relatively slow turnover rate compared to other tissues.[7]

The major pathway for L-PCA formation involves the action of γ-glutamyl cyclotransferase on γ-glutamyl amino acids.[13] In guinea pig epidermis, PCA synthesis appears to be predominantly from the nonenzymatic cyclization of free glutamine released from protein breakdown in the stratum corneum.[14] A minor contribution from the enzymatic action of γ-glutamyl cyclotransferase on γ-glutamyl peptides is also possible.[14]

Biosynthesis of PCA in Epidermis

Caption: Biosynthesis of PCA in the epidermis.

Experimental Protocols

Accurate quantification of PCA from natural sources is crucial for research and development. Various analytical methods have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most common.

Sample Preparation: Deproteinization using Perchloric Acid (PCA)

For the analysis of small molecules like PCA in biological samples, removal of proteins is a critical first step to prevent interference.[15]

Materials:

-

Biological sample (e.g., tissue homogenate, serum)

-

Perchloric acid (PCA), 4 M

-

Potassium carbonate (K2CO3), 2 M

-

Centrifuge

Protocol:

-

Protein Precipitation: To 100 µL of the biological sample, add 10 µL of 4 M PCA. Vortex thoroughly to mix.

-

Incubate the mixture on ice for 5 minutes to allow for complete protein precipitation.

-

Centrifuge the sample at 13,000 x g for 2 minutes at 4°C.

-

Neutralization: Carefully transfer the supernatant to a new tube. Add 3 µL of 2 M K2CO3 to neutralize the excess PCA.

-

Centrifuge at 13,000 x g for 2 minutes at 4°C to pellet the potassium perchlorate precipitate.

-

The resulting supernatant is the deproteinized sample ready for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method with photodiode array (PDA) detection has been established for the simultaneous quantification of PCA and related compounds from the stratum corneum.[16]

Instrumentation:

-

HPLC system with a PDA detector

-

YMC-Triart C18 chromatographic column

Chromatographic Conditions:

-

Mobile Phase: Gradient elution with a mixture of triethylammonium phosphate and acetonitrile.

-

Detection Wavelength: 210 nm for PCA.[16]

-

Flow Rate: As optimized for the specific column and system.

-

Injection Volume: Typically 10-20 µL.

Method Validation Parameters:

-

Linearity: Achieved in the range of 0.2 to 5.0 µg/mL.[16]

-

Accuracy (Recovery): 92.7% to 115.1%.[16]

-

Precision (RSD): 0.3% to 12.1%.[16]

Experimental Workflow for PCA Quantification

Caption: Workflow for PCA quantification from biological samples.

Conclusion

This compound is a ubiquitous molecule in nature, with significant presence in mammalian skin, various plant-based foods, and certain microbial species. Its role as a natural humectant makes it a molecule of great interest for the cosmetic and pharmaceutical industries. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the field of drug development and skin care science. Further research into the diverse natural sources and biological functions of PCA is likely to uncover additional applications for this versatile compound.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. This compound - Sodium PCA - Zinc PCA - Cosmacon [cosmacon.de]

- 3. PCA | this compound | NMF | Cosmetic Ingredients Guide [ci.guide]

- 4. gwbiotek.com [gwbiotek.com]

- 5. ulprospector.com [ulprospector.com]

- 6. ulprospector.com [ulprospector.com]

- 7. Biosynthesis of this compound in hairless mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-pyrrolidone carboxylic acid content in mammalian epidermis and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cir-safety.org [cir-safety.org]

- 14. This compound synthesis in guinea pig epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PCA Deproteinization protocol | Abcam [abcam.com]

- 16. verdeanalitica.com.br [verdeanalitica.com.br]

Pyrrolidone carboxylic acid as a metabolite of glutamic acid

An In-depth Technical Guide to Pyrrolidone Carboxylic Acid as a Metabolite of Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PCA), also known as 5-oxoproline or pyroglutamic acid, is a cyclic amino acid derivative that serves as a critical intermediate in cellular metabolism. Derived from the cyclization of L-glutamic acid or L-glutamine, PCA plays a pivotal role in the γ-glutamyl cycle, a key pathway for glutathione synthesis and amino acid transport. Its presence and concentration in biological fluids can serve as an important biomarker for oxidative stress, glutathione deficiency, and certain metabolic disorders. Furthermore, the post-translational modification of N-terminal glutamine or glutamic acid residues to PCA in proteins and peptides, particularly in therapeutic monoclonal antibodies, is of significant interest in the biopharmaceutical industry due to its potential impact on product stability and efficacy. This guide provides a comprehensive overview of the biochemistry, physiological significance, and analytical methodologies related to PCA.

Biochemical Pathways

The metabolism of this compound is intrinsically linked to the γ-glutamyl cycle, which is essential for the synthesis and recycling of the master antioxidant, glutathione (GSH).[1]

The γ-Glutamyl Cycle

The γ-glutamyl cycle facilitates the transport of amino acids across the cell membrane and is responsible for the synthesis of glutathione from its constituent amino acids: glutamate, cysteine, and glycine. Within this cycle, PCA is formed and subsequently converted back to glutamate, ensuring the continuation of glutathione synthesis.

Two key enzymes are responsible for the direct metabolism of PCA within this cycle:

-

γ-Glutamyl Cyclotransferase (EC 2.3.2.4): This enzyme catalyzes the conversion of γ-glutamyl amino acids (formed by the action of γ-glutamyl transpeptidase) into 5-oxoproline (PCA) and a free amino acid.[2]

-

5-Oxoprolinase (ATP-hydrolysing) (EC 3.5.2.9): This enzyme catalyzes the ATP-dependent conversion of 5-oxo-L-proline back to L-glutamate, allowing it to be reutilized for glutathione synthesis.[3][4] A deficiency in this enzyme can lead to an accumulation of PCA, resulting in 5-oxoprolinuria.[5]

// Nodes Glutathione [label="Glutathione (GSH)", fillcolor="#F1F3F4", fontcolor="#202124"]; AA_in [label="Amino Acid\n(extracellular)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; AA_out [label="Amino Acid\n(intracellular)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; gG_AA [label="γ-Glutamyl-Amino Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; PCA [label="5-Oxoproline\n(PCA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glutamate [label="L-Glutamate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gGC [label="γ-Glutamylcysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycine [label="Glycine", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Cysteine [label="Cysteine", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; ATP1 [label="ATP", shape=plaintext, fontcolor="#202124"]; ADP1 [label="ADP + Pi", shape=plaintext, fontcolor="#202124"]; ATP2 [label="ATP", shape=plaintext, fontcolor="#202124"]; ADP2 [label="ADP + Pi", shape=plaintext, fontcolor="#202124"];

// Invisible nodes for layout {rank=same; AA_in; Glutathione;} {rank=same; gG_AA;} {rank=same; PCA; AA_out;} {rank=same; Glutamate;} {rank=same; gGC;} {rank=same; Glycine; Cysteine;}

// Edges with Enzyme Labels AA_in -> gG_AA [label="γ-Glutamyl\nTranspeptidase", arrowhead=vee]; Glutathione -> gG_AA [style=dashed, arrowhead=none]; gG_AA -> PCA [label="γ-Glutamyl\nCyclotransferase", arrowhead=vee]; gG_AA -> AA_out [arrowhead=vee]; PCA -> Glutamate [label="5-Oxoprolinase", color="#34A853", fontcolor="#34A853", arrowhead=vee]; ATP1 -> PCA [style=dashed, arrowhead=none, minlen=0]; Glutamate -> ADP1 [label="", style=dashed, arrowhead=vee, minlen=0]; Glutamate -> gGC [label="γ-Glutamylcysteine\nSynthetase", arrowhead=vee]; Cysteine -> gGC [style=dashed, arrowhead=none]; gGC -> Glutathione [label="Glutathione\nSynthetase", color="#34A853", fontcolor="#34A853", arrowhead=vee]; Glycine -> Glutathione [style=dashed, arrowhead=none]; ATP2 -> gGC [style=dashed, arrowhead=none, minlen=0]; Glutathione -> ADP2 [label="", style=dashed, arrowhead=vee, minlen=0]; } caption: "Metabolic pathway of the γ-glutamyl cycle showing PCA formation and conversion."

N-Terminal Protein Modification

Beyond its role in the γ-glutamyl cycle, PCA is commonly formed at the N-terminus of proteins and peptides through the cyclization of either glutamine (Gln) or glutamic acid (Glu).[6] This post-translational modification can occur spontaneously, particularly under certain pH and temperature conditions, or be catalyzed by the enzyme glutaminyl cyclase.[6][7] The conversion from glutamine is generally much faster than from glutamic acid.[6] This modification is significant in the manufacturing of therapeutic antibodies, as it can lead to charge heterogeneity and must be carefully monitored.[6][8]

Physiological and Pathophysiological Roles

Elevated levels of PCA are clinically significant and can indicate underlying metabolic disturbances.

-

Marker of Glutathione Deficiency: High levels of urinary PCA can signal a disruption in the γ-glutamyl cycle, often due to a deficiency in glutathione synthetase or severe oxidative stress that depletes glutathione stores.[1][9]

-

Pyroglutamic Acidosis: The accumulation of PCA in the blood leads to high anion gap metabolic acidosis.[10] This condition can be caused by inherited enzyme deficiencies (e.g., glutathione synthetase or 5-oxoprolinase deficiency) or acquired through prolonged use of certain drugs like paracetamol (acetaminophen), certain antibiotics, and antiepileptics.[1][11] Factors such as malnutrition, renal failure, and infections can exacerbate this condition.[1]

-

Neurological Function: PCA may act to oppose the action of glutamate in the brain and has been implicated in the cholinergic system.[10] Modified amyloid-β peptides containing pyroglutamic acid have been found to be increased in Alzheimer's disease, suggesting a role in the disease process.[10]

Quantitative Analysis of this compound

The accurate quantification of PCA in biological matrices is crucial for both clinical diagnostics and quality control in biopharmaceutical production. A variety of analytical techniques are employed for this purpose.[12]

Table 1: Quantitative Levels of this compound

| Biological Matrix | Condition | Concentration Range | Units |

| Urine | Healthy / Optimal | 16 - 34 | mmol/mol creatinine |

| Plasma | Healthy Controls | 22.6 - 47.8 | µmol/L |

| Plasma | Acutely Ill Patients | Up to 250 | µmol/L |

| Plasma | 5-Oxoprolinemia | 3 - 6 | mM |

| Compound Amino Acid Injection (5%) | N/A | Average 22 | mg/L |

| Compound Amino Acid Injection (12%) | N/A | Average 63 | mg/L |

(Data sourced from references[1][9][13][14][15])

Table 2: Comparison of Analytical Methods for PCA Quantification

| Method | Principle | Specificity | Sensitivity | Key Considerations |

| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio detection and fragmentation. | Very High | High | Potential for in-source cyclization of Gln/Glu to PCA, which can lead to overestimation if not properly controlled.[16][17] |

| RP-HPLC with Enzymatic Digestion | Selective removal of N-terminal PCA by pyroglutamate aminopeptidase (PGAP), followed by chromatographic quantification of the deblocked peptide. | High (enzyme-dependent) | Moderate | Indirect measurement; requires highly specific enzyme activity.[16][18] |

| NMR Spectroscopy | Quantification based on the integral of specific PCA proton signals relative to an internal standard. | Very High | Low | Provides unambiguous structural identification but lacks the sensitivity of MS-based methods.[12][16] |

| ELISA | Uses specific antibodies to selectively detect and quantify PCA. | High | High | High-throughput method suitable for large-scale studies.[12] |

Experimental Protocols

Detailed methodologies are essential for the reliable analysis of PCA. Below are generalized protocols for the most common analytical techniques.

Protocol: Quantification of PCA in Biological Fluids by LC-MS/MS

This protocol is adapted from hydrophilic interaction liquid chromatography (HILIC) methods designed to separate PCA from glutamine and glutamate, preventing analytical artifacts.[15]

-

Sample Preparation:

-

To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., PCA-d5).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

Chromatographic Separation (HILIC):

-

Column: A suitable HILIC column (e.g., SeQuant ZIC-pHILIC).

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: 10 mM Ammonium formate in water with 0.1% formic acid.

-

Gradient: A gradient from high to low organic solvent concentration (e.g., 90% A to 50% A over 5 minutes).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for PCA and its internal standard (e.g., for PCA: m/z 130.1 → 84.1).

-

Source Conditions: Optimize source parameters (e.g., gas temperature, nebulizer pressure) to minimize in-source cyclization of glutamine and glutamate.[17]

-

-

Quantification:

-

Generate a calibration curve using known concentrations of PCA standards.

-

Calculate the concentration of PCA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Protocol: N-Terminal PCA Analysis in Peptides by Enzymatic Digestion and RP-HPLC

This method is used to quantify the extent of N-terminal pyroglutamate formation in synthetic peptides or proteins.[16][18]

-

Enzyme Solution Preparation:

-

Prepare a solution of thermostable pyroglutamate aminopeptidase (PGAP) from Pyrococcus furiosus in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

-

Sample Preparation:

-

Dissolve the peptide/protein sample in the same buffer to a final concentration of approximately 0.5 to 1.0 nmol/µL.

-

-

Enzymatic Digestion:

-

Create two aliquots of the sample: "Digested" and "Control."

-

To the "Digested" aliquot, add the PGAP enzyme solution.

-

To the "Control" aliquot, add an equivalent volume of buffer without the enzyme.

-

Incubate both samples at an optimal temperature for the enzyme (e.g., 70-80°C for P. furiosus PGAP) for 1-2 hours.

-

-

RP-HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A suitable linear gradient of Mobile Phase B to elute both the native (PCA-containing) and deblocked peptides.

-

Detection: UV absorbance at 214 nm.

-

-

Quantification:

-

Analyze both the "Control" and "Digested" samples by RP-HPLC.

-

In the "Digested" sample chromatogram, identify the new peak corresponding to the deblocked peptide and the decreased peak of the native peptide.

-

The percentage of PCA formation is calculated based on the relative peak areas of the native and deblocked peptides.

-

Role in Drug Development and Biopharmaceuticals

The study of PCA is highly relevant in the field of drug development.

-

Building Blocks for Drug Discovery: Pyroglutamic acid and its derivatives are used as chiral synthons in the asymmetric synthesis of bioactive molecules and natural products.[19][20] They serve as versatile starting materials for creating complex molecular architectures.

-

Therapeutic Protein Quality Attribute: As a common post-translational modification on monoclonal antibodies (mAbs), the formation of N-terminal PCA is a critical quality attribute (CQA) that must be monitored and controlled during manufacturing and storage.[6][21] The conversion of a neutral glutamine to PCA removes a positive charge, making the protein more acidic, while the conversion of a negatively charged glutamic acid is a neutral transformation that can still impact heterogeneity.[8] This can affect the isoelectric point and potentially the stability and binding characteristics of the therapeutic protein.

Conclusion

This compound is a multifaceted metabolite of glutamic acid with deep connections to cellular antioxidant systems, metabolic regulation, and protein chemistry. Its role as an intermediate in the γ-glutamyl cycle underscores its importance in maintaining glutathione homeostasis. Clinically, PCA serves as a valuable biomarker for metabolic acidosis and oxidative stress. For drug development professionals, understanding the mechanisms of PCA formation is critical for the synthesis of novel therapeutics and for ensuring the quality, consistency, and safety of biopharmaceutical products. The continued development of robust analytical methods will further elucidate the complex roles of this important molecule in health and disease.

References

- 1. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 2. Gamma-glutamylcyclotransferase - Wikipedia [en.wikipedia.org]

- 3. Accumulation of 5-oxoproline in mouse tissues after inhibition of 5-oxoprolinase and administration of amino acids: evidence for function of the gamma-glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-oxoprolinase (ATP-hydrolysing) - Wikipedia [en.wikipedia.org]

- 5. karger.com [karger.com]

- 6. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2014161940A1 - A method for increasing pyro-glutamic acid formation of a protein - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyroglutamic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 11. Drug-Related Pyroglutamic Acidosis: Systematic Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]

- 13. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Pyroglutamate (5-oxoproline) measured with hydrophilic interaction chromatography (HILIC) tandem mass spectrometry in acutely ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 20. benthamscience.com [benthamscience.com]

- 21. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]

Physiological Concentration of Pyrrolidone Carboxylic Acid (PCA) in Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidone carboxylic acid (PCA), also known as pyroglutamic acid or 5-oxoproline, is a naturally occurring amino acid derivative found in various human tissues. It plays a significant role in several biological processes, most notably as a key component of the skin's natural moisturizing factor (NMF) and as an intermediate in the γ-glutamyl cycle, which is crucial for glutathione metabolism and amino acid transport. This technical guide provides an in-depth overview of the physiological concentrations of PCA in human tissues, details the experimental methodologies for its quantification, and illustrates its primary metabolic pathway.

Data Presentation: PCA Concentration in Human Tissues

The physiological concentration of PCA varies across different human tissues. While data for some tissues are well-documented, quantitative values for others remain less characterized in the available scientific literature. The following table summarizes the reported physiological concentrations of PCA in various human tissues.

| Tissue/Fluid | Concentration | Method of Quantification | Reference(s) |

| Epidermis (Skin) | ~16.5 mg/g fresh tissue | Not specified in review | [1][2] |

| Plasma | ~21.6 µmol/100 ml | Not specified in review | [1][2] |

| Cerebrospinal Fluid (CSF) | Present (quantitative data not specified) | Gas Chromatography | [3] |

| Urine | Present (quantitative data not specified) | Not specified | [1][2] |

| Liver | Data not available in searched literature | - | - |

| Kidney | Data not available in searched literature | - | - |

| Muscle | Data not available in searched literature | - | - |

Note: The concentrations mentioned are for healthy individuals. Pathological conditions can significantly alter PCA levels.

Signaling and Metabolic Pathways

PCA is a key intermediate in the γ-glutamyl cycle , a six-enzyme mediated pathway essential for the synthesis and degradation of glutathione, a major cellular antioxidant. This cycle also facilitates the transport of amino acids across the cell membrane.

Below is a diagram illustrating the γ-glutamyl cycle and the central role of PCA (5-oxoproline).

Caption: The γ-glutamyl cycle illustrating the formation and conversion of PCA.

Experimental Protocols

The quantification of PCA in biological matrices is typically achieved using chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity. Below is a generalized workflow for the analysis of PCA in human plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Caption: A typical experimental workflow for quantifying PCA in biological samples.

Detailed Methodological Steps:

-

Sample Preparation (Protein Precipitation):

-

To a known volume of plasma (e.g., 100 µL), add a threefold volume of a cold organic solvent such as acetonitrile. This denatures and precipitates the majority of proteins.

-

The mixture should be vortexed thoroughly to ensure complete mixing and precipitation.

-

An internal standard (e.g., an isotopically labeled PCA) is typically added at this stage to account for sample loss during preparation and for matrix effects during analysis.

-

-

Centrifugation and Supernatant Collection:

-

The mixture is centrifuged at high speed (e.g., 14,000 x g) for a sufficient time (e.g., 10-15 minutes) at a low temperature (e.g., 4°C) to pellet the precipitated proteins.

-

The resulting supernatant, which contains the PCA and other small molecules, is carefully collected.

-

-

Derivatization (Optional but often recommended):

-

To improve the chromatographic separation and detection sensitivity, PCA can be chemically modified (derivatized). This is particularly common for Gas Chromatography (GC) analysis but can also be beneficial for HPLC.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation: The prepared sample is injected into an HPLC system. A reversed-phase column (e.g., a C18 column) is commonly used to separate PCA from other components in the sample extract. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape, is employed.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The mass spectrometer is operated in a specific mode, such as Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity for the quantification of the target analyte (PCA). Specific precursor-to-product ion transitions for both PCA and the internal standard are monitored.

-

-

Quantification:

-

A calibration curve is generated using standards of known PCA concentrations.

-

The concentration of PCA in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound is a vital molecule in human physiology, with its concentration varying across different tissues. While its role in the skin and its involvement in the γ-glutamyl cycle are well-established, further research is needed to quantify its physiological concentrations in other major organs. The analytical methods outlined in this guide, particularly HPLC-MS/MS, provide the necessary tools for researchers to conduct these important investigations, which can contribute to a deeper understanding of its role in health and disease and potentially inform the development of novel therapeutics.

References

Pyrrolidone Carboxylic Acid in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidone carboxylic acid (PCA), also known as pyroglutamic acid, is a fascinating and increasingly recognized player in the complex environment of the central nervous system (CNS). Historically viewed as a mere metabolic intermediate in the γ-glutamyl cycle, a growing body of evidence now illuminates its direct and significant roles in neurotransmission, neuromodulation, and neuropathology. This technical guide offers a comprehensive exploration of PCA within the CNS, detailing its metabolic pathways, transport mechanisms, and diverse physiological and pathological functions. With a focus on quantitative data, detailed experimental methodologies, and clear visualizations of complex processes, this document serves as an in-depth resource for researchers, scientists, and professionals in drug development seeking to understand and target the multifaceted nature of PCA.

Introduction

This compound is a cyclic lactam of glutamic acid, endogenously produced in the mammalian brain.[1] While its role in glutathione metabolism is well-established, recent research has unveiled its potential as a neuromodulator and a factor in cognitive function.[1][2] This guide synthesizes the current technical knowledge on PCA, providing a foundation for future research and therapeutic innovation.

Metabolism of this compound in the CNS

The homeostasis of PCA in the brain is meticulously maintained through a balance of its synthesis and degradation, primarily within the γ-glutamyl cycle.

2.1. Biosynthesis:

The principal route of PCA formation is catalyzed by the enzyme γ-glutamylcyclotransferase (GGCT) . This enzyme facilitates the intramolecular cyclization of the γ-glutamyl moiety of γ-glutamyl-amino acids, releasing a free amino acid and forming PCA.[1]

2.2. Degradation:

The catabolism of PCA is primarily mediated by the ATP-dependent enzyme 5-oxoprolinase (OPLAH) , which hydrolyzes the lactam ring of PCA to yield L-glutamate.[1] This reaction is a crucial step in the recycling of glutamate and the maintenance of the glutathione pool.

Caption: Metabolic pathway of this compound (PCA) in the CNS.

Transport and Distribution in the CNS

The presence and activity of PCA within the brain are contingent on its ability to traverse the blood-brain barrier (BBB) and its distribution across different neural tissues. While not extensively studied, some evidence suggests that PCA can penetrate the brain from systemic circulation.

Neurophysiological and Neuromodulatory Roles

PCA exerts a range of effects on the CNS, suggesting its function as a neuromodulator with influences on key neurotransmitter systems.

4.1. Interaction with Glutamatergic System:

L-PCA has been shown to interact with excitatory amino acid receptors, specifically those labeled by ³H-L-glutamic acid.[3] It acts as a competitive inhibitor of high-affinity glutamate transport.[3]

4.2. Influence on Cholinergic System:

PCA has demonstrated the ability to activate cholinergic mechanisms.[2] Studies have shown that it can prevent the decrease in brain acetylcholine levels induced by scopolamine, an effect that correlates with its ability to counteract amnesia in animal models.[4]

4.3. Modulation of GABAergic System:

Administration of PCA has been observed to increase the release of GABA from the cerebral cortex.[5] This suggests an activation of the GABAergic system, which may contribute to some of its observed physiological effects.[5]

Quantitative Data of PCA in the Central Nervous System

The concentration of PCA can vary across different regions of the brain. The following table presents quantitative data from a study on a rat model of tauopathy.

| Brain Region | Pyroglutamate Concentration (µg/mL) |

| Frontal Cortex | 0.25 - 25 |

| Parietal Cortex | 0.25 - 25 |

| Pons | 0.25 - 25 |

| Medulla Oblongata | 0.25 - 25 |

| Data from a study on a rat model for tauopathy, indicating the range of calibration curves used for quantification.[6] |

This compound in Neuropathology

Alterations in PCA metabolism and the generation of modified peptides containing pyroglutamate are implicated in the pathogenesis of neurodegenerative diseases, most notably Alzheimer's disease.

6.1. Pyroglutamated Amyloid-Beta in Alzheimer's Disease:

A significant pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides. A major species of these peptides found in the brains of Alzheimer's patients is N-terminally truncated and modified with a pyroglutamate residue (AβpE3).[7][8] This modification is catalyzed by the enzyme glutaminyl cyclase.[7] AβpE3 exhibits increased hydrophobicity, a higher propensity for aggregation, and greater stability compared to full-length Aβ.[7][9] These characteristics are believed to contribute to the formation of toxic oligomers and the seeding of amyloid plaques.[9][10]

Caption: Signaling pathway of pyroglutamated amyloid-beta in Alzheimer's disease.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PCA in the CNS.

7.1. Quantification of PCA in Brain Tissue via HPLC-MS/MS

This protocol outlines a common method for the accurate measurement of PCA concentrations in brain tissue samples.

Caption: Experimental workflow for PCA quantification in brain tissue.

Methodology:

-

Tissue Preparation: Brain regions of interest are rapidly dissected on ice and weighed.[6]

-

Homogenization: The tissue is homogenized in a cold solution of 80% acetonitrile containing 0.1% heptafluorobutyric acid (HFo) and an internal standard.[6]

-

Deproteinization: The homogenate is centrifuged at high speed to pellet proteins.[11]

-

Supernatant Collection: The clear supernatant is carefully collected for analysis.[11]

-

UHPLC Separation: The extract is injected into an ultra-high-performance liquid chromatography (UHPLC) system, typically equipped with a C18 column, for separation of PCA from other molecules.[6][12]

-

MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source. PCA is detected and quantified using multiple reaction monitoring (MRM).[13]

-

Quantification: The concentration of PCA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of PCA.[6]

7.2. In Vivo Microdialysis for Extracellular PCA Measurement

This protocol describes the use of in vivo microdialysis to sample and measure the extracellular concentration of PCA in the brain of a freely moving animal.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.[14][15]

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[15]

-

Equilibration: The system is allowed to equilibrate to establish a stable baseline.[15]

-

Sample Collection: Dialysate samples are collected at regular intervals into vials, often containing an antioxidant to prevent degradation of analytes.[15]

-

Analysis: The concentration of PCA in the dialysate is determined using a sensitive analytical method such as HPLC-MS/MS.[13]

7.3. Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for studying the effects of PCA on the electrical properties of individual neurons.

Methodology:

-

Slice Preparation: Acute brain slices containing the region of interest are prepared from a freshly dissected brain.

-

Recording Setup: Slices are transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF.[16]

-

Pipette Preparation: A glass micropipette with a fine tip is filled with an internal solution that mimics the intracellular environment of a neuron.[16]

-

Cell Targeting: A neuron is identified under the microscope, and the micropipette is carefully guided to its surface.

-

Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.[17]

-

Whole-Cell Configuration: A brief pulse of negative pressure is applied to rupture the membrane patch, allowing electrical access to the cell's interior.[17]

-

Data Recording: The neuron's electrical activity (e.g., membrane potential, postsynaptic currents) is recorded in response to the application of PCA to the bathing solution.[17]

Therapeutic and Drug Development Perspectives

The multifaceted roles of PCA in the CNS present exciting opportunities for therapeutic intervention.

8.1. Cognitive Enhancement:

The nootropic properties of PCA and its derivatives suggest their potential for treating age-related cognitive decline and other memory impairments.[2][18]

8.2. Alzheimer's Disease Therapeutics:

The critical role of pyroglutamated amyloid-beta in Alzheimer's pathology makes the enzyme responsible for its formation, glutaminyl cyclase, a prime target for drug development.[7] Inhibitors of this enzyme could potentially reduce the formation of toxic Aβ species.[7] Furthermore, immunotherapies targeting AβpE3 are under investigation.[9][10]

Caption: Logical relationships in PCA-related drug development.

Conclusion

This compound has emerged from the shadow of its metabolic origins to be recognized as a significant neuromodulatory molecule in the central nervous system. Its influence on major neurotransmitter systems, its role in cognitive processes, and its deep involvement in the pathology of Alzheimer's disease underscore its importance. This technical guide has provided a detailed overview of the current state of knowledge, from its fundamental biochemistry to its therapeutic potential. Continued research into the precise mechanisms of PCA action will undoubtedly unlock new avenues for the treatment of a range of neurological disorders.

References

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of pyroglutamic acid stereoisomers on ECS and scopolamine-induced memory disruption and brain acetylcholine levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyroglutamic acid administration modifies the electrocorticogram and increases the release of acetylcholine and GABA from the guinea-pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyroglutamate Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intraneuronal pyroglutamate-Abeta 3–42 triggers neurodegeneration and lethal neurological deficits in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and functional analyses of pyroglutamate-amyloid-β-specific antibodies as a basis for Alzheimer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyroglutamate-Modified Amyloid Beta Peptides: Emerging Targets for Alzheimer´s Disease Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cores.emory.edu [cores.emory.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Analysis of glutamine, glutamate, pyroglutamate, and GABA in cerebrospinal fluid using ion pairing HPLC with positive electrospray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. goums.ac.ir [goums.ac.ir]

- 15. benchchem.com [benchchem.com]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 17. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyroglutamic acid improves learning and memory capacities in old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Pyrrolidone Carboxylic Acid (PCA) in the Skin's Natural Moisturizing Factor (NMF): A Technical Guide

Introduction

Pyrrolidone Carboxylic Acid (PCA), also known as pyroglutamic acid, is a key humectant and a significant component of the skin's Natural Moisturizing Factor (NMF).[1][2][3][4] The NMF is a complex mixture of water-soluble compounds found in the stratum corneum, the outermost layer of the epidermis, which plays a crucial role in maintaining skin hydration, elasticity, and barrier function.[1][4][5] PCA is derived from the breakdown of the protein filaggrin and is highly effective at attracting and holding water, thereby contributing significantly to the skin's moisture levels.[1][5][6] This technical guide provides an in-depth analysis of the biochemical origins, quantitative significance, and functional role of PCA in skin health, along with detailed experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.

Biochemical Genesis of PCA from Filaggrin

The primary source of PCA in the stratum corneum is the proteolytic degradation of the protein filaggrin.[5][6][7] This multi-step process is integral to the terminal differentiation of keratinocytes.

-

Profilaggrin to Filaggrin: In the granular layer of the epidermis, a large, insoluble precursor protein called profilaggrin is dephosphorylated and cleaved by serine proteases into multiple monomeric filaggrin units.[5][8]

-

Filaggrin Degradation: As corneocytes mature, filaggrin is further broken down by proteases, including caspase-14, calpain-1, and bleomycin hydrolase, into its constituent free amino acids.[5][9][10]

-

Formation of PCA: Glutamine and glutamic acid residues released from filaggrin degradation undergo an intramolecular cyclization to form PCA. This conversion is a non-enzymatic process.[6][11][12]

This cascade ensures a continuous supply of PCA and other NMF components to the stratum corneum, which is essential for maintaining its physiological functions.

Caption: Biochemical pathway of PCA formation from profilaggrin.

Quantitative Significance of PCA in NMF

PCA is one of the most abundant components of the NMF, highlighting its critical role in skin hydration. Its concentration, along with other NMF constituents, can be influenced by genetic factors, environmental conditions, and age.[1][6][10]

| NMF Component | Percentage of Total NMF (%) | Reference |

| This compound (PCA) | 12 | [1][13][14] |

| Amino Acids | 40 | [4] |

| Lactate | 12 | [4] |

| Urea | 7 | [4] |

| Sugars, organic acids, peptides | 8.5 | [4] |

| Citrate, Formate | ~6 | [4] |

| Sodium, Potassium, Calcium, Magnesium | 11 | [4] |

| Chloride, Phosphate | ~3.5 | [4] |

Table 1: Composition of the Natural Moisturizing Factor (NMF) in the Stratum Corneum.

Mechanism of Action: PCA as a Humectant

The primary function of PCA in the NMF is to act as a humectant. Its hygroscopic nature allows it to attract and bind water molecules from the atmosphere and the deeper epidermal layers, effectively locking moisture into the stratum corneum.[2][13][14][15][16] This action is crucial for maintaining the plasticity and integrity of the skin, preventing dryness and flaking.[1][4] The sodium salt of PCA, Sodium PCA, is particularly effective and can hold several times its weight in water.[15]

Caption: Humectant action of PCA in the stratum corneum.

Role in Skin Barrier Function and Pathophysiology

Beyond its role as a humectant, PCA contributes to several other aspects of skin barrier health:

-

Maintenance of Skin pH: PCA is an acidic molecule and a key proton donor, contributing to the maintenance of the skin's "acid mantle" (a slightly acidic surface pH of around 4.5-5.5).[12][17][18] This acidic environment is crucial for the optimal activity of enzymes involved in lipid synthesis and desquamation, and for inhibiting the growth of pathogenic bacteria.[18][19]

-

Antimicrobial Properties: The acidic environment created by PCA directly inhibits the growth of pathogenic bacteria such as Staphylococcus aureus.[17][20] Studies have shown that PCA can significantly inhibit the growth and metabolic activity of S. aureus in vitro.[17]

-

Implications of PCA Deficiency: A deficiency in PCA, often resulting from null mutations in the filaggrin gene (FLG), leads to a compromised skin barrier.[6][20] This is a strong predisposing factor for conditions like ichthyosis vulgaris and atopic dermatitis (AD).[5][8][21] Reduced PCA levels are associated with dry skin, increased transepidermal water loss (TEWL), and a higher susceptibility to allergens and irritants.[3][5][19]

| Condition | PCA Levels | Associated Skin Characteristics | Reference |

| Healthy Skin | Normal | Hydrated, supple, intact barrier | [1] |

| FLG Null Mutation | Significantly Reduced | Dryness (xerosis), scaling (ichthyosis), impaired barrier function | [6][8] |

| Atopic Dermatitis (AD) | Reduced | Increased TEWL, inflammation, susceptibility to infections | [6][22] |

| Cosmetic Dry Skin | Reduced | Decreased hydration, reduced cohesivity | [3] |

Table 2: PCA Levels in Various Skin Conditions.

Experimental Protocols and Methodologies

The study of PCA and NMF involves a range of in vivo and ex vivo techniques.

Quantification of NMF Components (including PCA)

A common method for analyzing NMF components from the stratum corneum involves tape stripping followed by chemical analysis.

Protocol: Tape Stripping and HPLC Analysis

-

Sample Collection:

-

Acclimatize subjects in a controlled environment (e.g., 21°C, 50% relative humidity) for at least 15 minutes.[23]

-

Clean the designated skin area (e.g., forearm) with a dry wipe.

-

Apply adhesive tapes (e.g., D-Squame®) to the skin surface with consistent pressure.

-

Remove the tape strips, which will have the outermost layers of the stratum corneum adhered to them. Collect a series of strips to analyze different depths of the stratum corneum.[3]

-

-

Extraction of NMF:

-